molecular formula C10H13F3N2O2S B1449655 3-amino-N-(4,4,4-trifluorobutyl)benzene-1-sulfonamide CAS No. 1550544-20-1

3-amino-N-(4,4,4-trifluorobutyl)benzene-1-sulfonamide

Cat. No. B1449655
M. Wt: 282.28 g/mol
InChI Key: ZXLKWSRULDHFDY-UHFFFAOYSA-N
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Description

3-amino-N-(4,4,4-trifluorobutyl)benzene-1-sulfonamide is a chemical compound with the CAS Number: 1550544-20-1 . It has a molecular weight of 282.29 . This compound is versatile and has immense scientific potential.


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13F3N2O2S/c11-10(12,13)5-2-6-15-18(16,17)9-4-1-3-8(14)7-9/h1,3-4,7,15H,2,5-6,14H2 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Synthesis and Structural Analysis

  • Schiff Base Synthesis: A Schiff base incorporating a sulfonamide structure similar to 3-amino-N-(4,4,4-trifluorobutyl)benzene-1-sulfonamide was synthesized and its crystal structure was analyzed using various spectroscopic techniques and X-ray diffraction, highlighting its potential in structural chemistry (Subashini et al., 2009).

Chemical Interaction and Inhibition Studies

  • Carbonic Anhydrase Inhibition

    Research involving sulfonamides incorporating the 3-amino-N-(4,4,4-trifluorobutyl)benzene-1-sulfonamide scaffold demonstrated inhibition of certain carbonic anhydrase isoforms, suggesting potential in antitumor and antimetastasis applications (Congiu et al., 2014).

  • Molecular Interactions in Crystals and Solutions

    Studies on sulfonamides related to 3-amino-N-(4,4,4-trifluorobutyl)benzene-1-sulfonamide explored their molecular interactions in crystals and solutions, providing insights into their physicochemical properties (Perlovich et al., 2008).

Structural and Functional Analyses

  • Crystallographic Studies

    The crystal structure of a similar compound was analyzed, revealing significant twists in the molecule and interactions that form a supramolecular chain, highlighting the structural complexity of such compounds (Asiri et al., 2012).

  • Sulfonamide-Sulfonimide Tautomerism

    Research on sulfonamide derivatives, including those structurally related to 3-amino-N-(4,4,4-trifluorobutyl)benzene-1-sulfonamide, investigated their tautomerism, which is crucial for understanding their chemical behavior (Branowska et al., 2022).

  • Antimicrobial Metal Complexes

    The synthesis of metal complexes using a related sulfonamide as a ligand was studied, revealing their potential as antimicrobial agents, indicating the versatility of sulfonamides in medicinal chemistry (Pervaiz et al., 2020).

properties

IUPAC Name

3-amino-N-(4,4,4-trifluorobutyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3N2O2S/c11-10(12,13)5-2-6-15-18(16,17)9-4-1-3-8(14)7-9/h1,3-4,7,15H,2,5-6,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXLKWSRULDHFDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCCCC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-(4,4,4-trifluorobutyl)benzene-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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